molecular formula C5H9NO3 B13456586 cis-4-Aminotetrahydrofuran-2-carboxylic acid

cis-4-Aminotetrahydrofuran-2-carboxylic acid

Cat. No.: B13456586
M. Wt: 131.13 g/mol
InChI Key: WBSHKPHBCVYGRZ-IMJSIDKUSA-N
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Description

cis-4-Aminotetrahydrofuran-2-carboxylic acid: is a heterocyclic compound containing a five-membered ring with one oxygen atom and an amino group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-aminotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One notable method involves the use of methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate as a precursor. This precursor undergoes lithiation with sec-butyllithium, followed by a Curtius rearrangement with diphenylphosphonazide (DPPA) to yield the desired product . this method is not feasible for industrial-scale production due to high reagent costs, low yields, and safety risks.

Industrial Production Methods

For industrial production, a more economical and efficient method has been developed. This involves the preparation of salts of this compound esters. The process includes the use of specific reagents and conditions to optimize yield and safety .

Chemical Reactions Analysis

Types of Reactions

cis-4-Aminotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydrofuran derivatives with different substituents.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced tetrahydrofuran derivatives, and substituted amino derivatives.

Scientific Research Applications

cis-4-Aminotetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-aminotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-4-aminotetrahydrofuran-2-carboxylic acid include:

  • trans-4-Aminotetrahydrofuran-2-carboxylic acid
  • 4-Aminotetrahydrofuran-3-carboxylic acid
  • 4-Aminotetrahydrofuran-2-carboxamide

Uniqueness

This compound is unique due to its cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2S,4S)-4-aminooxolane-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1

InChI Key

WBSHKPHBCVYGRZ-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1C(=O)O)N

Canonical SMILES

C1C(COC1C(=O)O)N

Origin of Product

United States

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